Ivain IV

Description

Current Paradigms in Novel Chemical Entity Discovery and Advanced Chemical Biology Research

Current paradigms in novel chemical entity (NCE) discovery are characterized by a blend of traditional approaches and cutting-edge technologies. High-throughput screening of large compound libraries remains a significant method for identifying initial hits with desired biological activity. However, this is increasingly complemented by rational drug design, which leverages structural information of biological targets to design molecules with specific binding properties. mdpi.com Advanced computational methods, including machine learning and artificial intelligence (AI), are playing a growing role in navigating the vast chemical space and predicting the properties and potential activities of novel molecules. europa.eubiospace.com This represents a paradigm shift, moving from screening existing libraries to designing new entities based on predefined parameters. europa.eu

Advanced chemical biology research focuses on using chemical tools to probe, manipulate, and visualize biological systems at the molecular level. rsc.orguniversiteitleiden.nlsydney.edu.auwiley.com This includes the development of new chemical and biological techniques, such as bioorthogonal chemistry, chemical genetics, and activity-based protein profiling. rsc.orguniversiteitleiden.nlwiley.com The aim is to understand molecular mechanisms in health and disease, investigate signaling pathways, and explore areas like cancer biology, immunology, and neurobiology. rsc.orguniversiteitleiden.nlsydney.edu.au The field also emphasizes translational research that bridges chemistry and chemical biology to medicine. rsc.org

Historical Trajectories and Methodological Evolution in Chemical Compound Investigations

The investigation of chemical compounds has a rich history, evolving from ancient practices like alchemy to the sophisticated methodologies of today. Early chemists were often driven by specific goals, such as creating perfumes or soaps, relying on empirical observations and recipes. libretexts.org Significant progress was made with the establishment of fundamental theories, such as Robert Boyle's work on gases and John Dalton's atomic theory in the 19th century, which provided a more systematic understanding of matter. libretexts.orgsolubilityofthings.com The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be produced from inorganic materials and challenging the theory of vitalism. wikipedia.orgsolubilityofthings.com This opened up the field of organic synthesis, leading to the creation of numerous new compounds. wikipedia.org

Over time, the methodologies for investigating compounds have become increasingly refined. The development of analytical chemistry, with techniques like spectroscopy and mass spectrometry, revolutionized the ability to identify and characterize substances. solubilityofthings.com The growth in the number of new chemical compounds has been exponential, driven by advancements in synthetic methods and a deeper theoretical understanding. pnas.org The exploration of chemical space has seen distinct historical regimes, moving from early uncertain outputs to more regular and guided production facilitated by structural theory. pnas.org

Foundational Research Questions and Objectives for Ivain IV Studies

This compound, also known as ChemBL2270064, is a compound of interest in medicinal chemistry and pharmacology. ontosight.ai Foundational research questions and objectives for studies involving this compound center around elucidating its fundamental chemical properties, understanding its interactions with biological systems, and exploring its potential applications. ontosight.ai

Key objectives include characterizing its unique chemical structure and properties, such as molecular weight, solubility, and stability, which are crucial for determining its behavior in biological contexts. ontosight.ai A primary research focus is the investigation of its biological activities, particularly its ability to interact with specific biological targets like enzymes, receptors, or ion channels implicated in disease pathways. ontosight.ai Understanding these interactions through various biochemical assays and cellular studies is vital for assessing its potential as a therapeutic agent. ontosight.ai Further research is needed to determine its potential applications in medicine, which would involve extensive preclinical and clinical trials to evaluate efficacy and safety. ontosight.ai

Content Inclusions: Data tables and Detailed Research Findings

Based on the available information, detailed research findings and specific data tables for this compound are limited in the public domain, indicating the need to consult specialized databases or scientific literature for comprehensive details. ontosight.ai However, the general research context highlights the types of data and findings typically pursued for compounds like this compound.

Research findings for novel chemical entities often involve:

In vitro studies: Assessing the compound's activity in cell-based assays or against isolated biological targets. These studies can provide data on potency, selectivity, and mechanism of action.

Biochemical assays: Measuring the compound's effect on enzyme activity, receptor binding, or other biochemical processes.

Cellular studies: Investigating the compound's effects on cellular functions, signaling pathways, or cell viability.

While specific data for this compound is not extensively detailed in the provided sources, the research objectives indicate that studies would aim to generate data related to its biological interactions and potential effects.

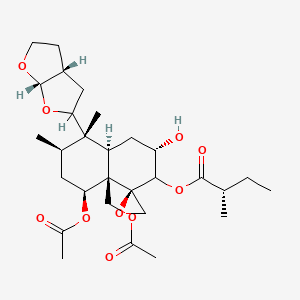

Structure

2D Structure

3D Structure

Properties

CAS No. |

79495-88-8 |

|---|---|

Molecular Formula |

C29H44O10 |

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(1R,3S,4aR,5S,6R,8S,8aR)-5-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20-,21+,22?,23-,24?,26-,27-,28-,29+/m0/s1 |

InChI Key |

XMVULWKEVGKECE-XLZCRXHSSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)OC1[C@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)O |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Ivain Iv

High-Resolution Spectroscopic Techniques for Defining Molecular Architecture

Spectroscopic methods form the cornerstone of the structural elucidation of natural products like Ivain IV. These techniques provide detailed insights into the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR have been employed to map out the carbon skeleton and the placement of protons. oup.com

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For instance, the ¹H-NMR spectrum of this compound shows a characteristic signal for H-15 at δ 5.12 (d, J=6 Hz), which is consistent with the presence of a 15-ethoxyhexahydrofurofuran moiety. oup.com Interpretation of chemical shifts and coupling constants helps to establish the relative positions of protons within the molecule.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework. The chemical shifts of the carbon atoms in this compound have been compared with those of similar compounds, like ajugareptansin, to aid in the structural assignment. oup.com The interpretation of NMR data can be challenging due to the presence of acetal epimers at C15 and C16. wur.nl

Table 1: Selected ¹³C-NMR Data for this compound oup.com

| Carbon Atom | Chemical Shift (δ) | Multiplicity |

| C-1 | 28.5 | t |

| C-2 | 67.1 | d |

| C-3 | 41.3 | t |

| C-4 | 34.4 | s |

| C-5 | 47.9 | d |

| C-6 | 72.8 | d |

| C-7 | 35.8 | t |

| C-8 | 44.5 | d |

| C-9 | 46.1 | s |

| C-10 | 43.1 | d |

| C-11 | 175.7 | s |

| C-12 | 70.8 | d |

| C-13 | 37.9 | d |

| C-14 | 27.2 | t |

| C-15 | 103.1 | d |

| C-16 | 71.3 | d |

| C-17 | 16.5 | q |

| C-18 | 62.9 | t |

| C-19 | 21.0 | q |

| C-20 | 17.5 | q |

Note: Assignments are based on spectral comparisons and may be interchangeable for some signals.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the accurate mass determination of this compound, which in turn helps in establishing its molecular formula. smolecule.comresearchgate.net Mass spectrometric analysis also reveals characteristic fragmentation patterns that provide clues about the molecule's structure. smolecule.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used in the broader phytochemical analysis of the plant extracts from which this compound is isolated. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups, such as hydroxyl (O-H) and carbonyl (C=O) groups. smolecule.com This information is complementary to NMR and MS data in confirming the presence of specific structural motifs. uaq.mx

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. While specific X-ray crystallographic data for this compound itself is not widely reported, the structures of related clerodane diterpenoids have been confirmed by this technique. researchgate.netsmolecule.com For example, the structure of 2-oxo-Ivain I, a closely related compound, was confirmed by X-ray diffraction analysis, which in turn helped to solidify the structural elucidation of Ivain I, II, III, and IV. oup.com This method is invaluable for the unambiguous assignment of both absolute and relative stereochemistry. wur.nl

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from the complex mixtures found in plant extracts. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a key technique used for the separation, identification, and purification of individual components from a mixture. In the context of the phytochemical analysis of Ajuga iva, HPLC is used to resolve the various terpenoids present in the extract, including this compound. nih.govchemrevlett.com The isolation of pure this compound is a prerequisite for its structural elucidation by spectroscopic methods. oup.com The process often involves initial column chromatography on silica gel, followed by further purification using HPLC to achieve the desired level of purity for analysis. oup.com

Hyphenated Techniques (e.g., LC-HRMS, LC-SPE-NMR) for Enhanced Analytical Depth

Hyphenated techniques, which couple a separation method with a spectroscopic technique, offer significant advantages in the analysis of this compound from its natural source, primarily Ajuga iva. These methods allow for the analysis of complex mixtures, reducing the need for extensive purification and providing a wealth of structural information from minimal sample amounts.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool for the analysis of this compound in crude plant extracts. The liquid chromatography component separates this compound from other phytochemicals, while the high-resolution mass spectrometer provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula of this compound and identifying related analogues.

In a typical analysis, a reversed-phase C18 column is used for the chromatographic separation. The high-resolution mass data, often obtained using a time-of-flight (TOF) or Orbitrap mass analyzer, can distinguish this compound from other compounds with the same nominal mass. The fragmentation pattern of this compound under collision-induced dissociation (CID) provides valuable structural information. For clerodane diterpenes, characteristic neutral losses, such as the elimination of ester groups, are often observed nih.gov.

Table 1: Representative LC-HRMS Data for the Analysis of this compound This table presents hypothetical data based on typical values for clerodane diterpenoids.

| Parameter | Value |

|---|---|

| Retention Time (min) | 12.5 |

| [M+H]⁺ (Observed) | 451.2690 |

| [M+H]⁺ (Calculated for C₂₄H₃₈O₇) | 451.2696 |

| Mass Error (ppm) | -1.3 |

| Major MS/MS Fragments (m/z) | 391.2485, 331.2273, 289.2168 |

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR)

For a more definitive structural elucidation directly from a complex mixture, LC-SPE-NMR is an invaluable technique. This method combines the separation power of HPLC with the structural information of NMR spectroscopy. After chromatographic separation, the peak corresponding to this compound is trapped on a solid-phase extraction cartridge. The retained compound is then eluted with a deuterated solvent directly into an NMR flow probe for analysis.

This technique is particularly useful for obtaining high-quality NMR data on minor components in a mixture that would be difficult to isolate in sufficient quantities for traditional NMR analysis. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra can be acquired, providing detailed information on the proton and carbon framework of this compound, as well as the connectivity between different parts of the molecule. The application of LC-SPE-NMR has been successfully demonstrated for the characterization of neo-clerodane diterpenoids from other species within the Lamiaceae family.

Emerging Analytical Technologies for Unraveling Complex Chemical Systems

The field of analytical chemistry is continually evolving, with new technologies emerging that promise to further enhance our understanding of complex chemical systems, including the analysis of this compound.

Imaging Mass Spectrometry

Imaging mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are powerful tools for visualizing the spatial distribution of molecules in biological tissues. While not directly a structural elucidation tool in the traditional sense, imaging mass spectrometry could be applied to thin sections of Ajuga iva to map the localization of this compound and its biosynthetic precursors and metabolites within the plant. This information can provide valuable insights into its biosynthesis and ecological role.

Advanced NMR Techniques

Recent advancements in NMR spectroscopy, including the development of more sensitive probes (e.g., cryoprobes) and new pulse sequences, are enabling the analysis of increasingly smaller sample quantities and the resolution of complex structural features. For a molecule like this compound, with multiple stereocenters, techniques such as residual dipolar coupling (RDC) analysis and anisotropic NMR could provide crucial information for determining its absolute configuration, a challenging aspect of natural product chemistry.

Table 2: Potential Application of Emerging Analytical Technologies for this compound Research

| Technology | Application for this compound | Potential Insights |

|---|---|---|

| Imaging Mass Spectrometry | Analysis of Ajuga iva tissue sections | Localization of this compound, understanding of biosynthesis and chemical ecology. |

| Advanced NMR (e.g., RDC) | Analysis of purified this compound | Determination of absolute stereochemistry, confirmation of conformational details. |

The continued development and application of these advanced and emerging analytical methodologies will undoubtedly lead to a more comprehensive understanding of the chemical structure and biological context of this compound.

Synthetic Strategies and Chemical Transformations of Ivain Iv

Total Synthesis Approaches for Ivain IV

Information regarding the total synthesis of a compound named "this compound" is not present in the available scientific literature.

Development of Stereoselective and Regioselective Synthesis Methodologies

There is no available information on the development of stereoselective or regioselective synthesis methodologies for a compound identified as "this compound."

Catalyst-Mediated Reactions and Green Chemistry Considerations in this compound Synthesis

Details on catalyst-mediated reactions or the application of green chemistry principles in the synthesis of "this compound" could not be found in public scientific records.

Biosynthetic Pathway Elucidation of Ivain Iv

Genomic and Transcriptomic Mining for Putative Biosynthetic Gene Clusters

Genomic and transcriptomic mining are foundational steps in identifying potential biosynthetic gene clusters (BGCs) responsible for producing a natural product. acs.orgoup.comnih.govresearchgate.netd-nb.infomdpi.com Genome mining involves searching sequenced genomes for gene clusters that contain genes encoding enzymes commonly found in biosynthetic pathways, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), terpenoid cyclases, or tailoring enzymes like cytochrome P450s, methyltransferases, and glycosyltransferases. acs.orgoup.comnih.govresearchgate.netd-nb.infomdpi.comacs.orgpnas.org Bioinformatic tools are used to predict the boundaries and potential products of these clusters. oup.comresearchgate.netd-nb.infomdpi.com Transcriptomic analysis complements genomic data by revealing which genes within putative BGCs are actively expressed under conditions where the natural product is produced. researchgate.netfrontiersin.orgfrontiersin.orgplos.orgcambridge.org This can help correlate gene clusters with specific metabolites. frontiersin.orgcambridge.org

Specific findings for Ivain IV from genomic and transcriptomic mining were not available in the consulted sources.

Stable Isotope Feeding Experiments for Precursor Incorporation and Pathway Mapping

Specific findings for this compound from stable isotope feeding experiments were not available in the consulted sources.

Reconstitution and Biochemical Characterization of Biosynthetic Enzymes

Once putative genes within a BGC are identified, the next step often involves reconstituting the pathway or individual enzymatic steps in vitro or in a heterologous host. researchgate.netfrontiersin.org This allows for the biochemical characterization of the enzymes involved. Enzymes are typically expressed recombinantly, purified, and their activities are assayed using proposed substrates. researchgate.net Characterization includes determining substrate specificity, reaction mechanisms, kinetic parameters, and cofactor requirements. anr.frcsic.esoup.comnih.govresearchgate.net This step is vital for confirming the function of each enzyme in the pathway and understanding how the precursor molecules are transformed step-by-step into the final product. anr.frcsic.esoup.comnih.govresearchgate.net

Specific findings for this compound regarding the reconstitution and biochemical characterization of its biosynthetic enzymes were not available in the consulted sources.

Metabolic Engineering and Synthetic Biology Approaches for Heterologous Production

Metabolic engineering and synthetic biology approaches are employed to reconstruct and optimize the production of natural products, including complex molecules, in heterologous host organisms like Escherichia coli or Saccharomyces cerevisiae. researchgate.netcragenomica.esnih.govuni-saarland.defrontiersin.orgchalmers.seosti.govresearchgate.net This involves transferring the identified BGC or pathway genes into a suitable host. researchgate.netuni-saarland.defrontiersin.orgosti.gov Strategies include optimizing gene expression levels, balancing metabolic fluxes to increase precursor availability, eliminating competing pathways, and engineering the host organism for improved tolerance to the product or intermediates. researchgate.netfrontiersin.orgchalmers.seosti.gov Synthetic biology tools allow for the design and construction of artificial pathways and regulatory elements to enhance yield and enable the production of natural product analogs. researchgate.netcragenomica.esnih.govfrontiersin.orgresearchgate.net

Specific applications of metabolic engineering and synthetic biology for the heterologous production of this compound were not available in the consulted sources.

Evolutionary Analysis of Biosynthetic Enzymes and Pathways

Evolutionary analysis of biosynthetic enzymes and pathways provides insights into their origins, diversification, and the selective pressures that have shaped them. anr.frcsic.esoup.comnih.govresearchgate.netsrce.hrresearchgate.netumbc.edubiorxiv.orgnih.gov Phylogenetic analysis of genes within BGCs can reveal evolutionary relationships between pathways producing similar or related compounds. anr.froup.comnih.govresearchgate.net Studying the evolutionary history of individual enzymes can shed light on how novel enzymatic functions have evolved, for instance, through gene duplication, horizontal gene transfer, or domain shuffling. anr.frcsic.esoup.comnih.govresearchgate.netnih.gov Comparative genomics across different organisms can help understand the distribution and conservation of BGCs and their evolutionary trajectories. researchgate.netsrce.hrumbc.edu

Specific evolutionary analysis of this compound biosynthetic enzymes and pathways was not available in the consulted sources.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that adheres to the detailed mechanistic outline provided.

While the existence of this compound as a neo-clerodane diterpenoid isolated from the plant Ajuga iva is documented, there is no specific published research available in the public domain that investigates the detailed aspects of its chemical reactivity as requested in the user's instructions.

Specifically, no data could be found concerning:

Mechanistic Investigations of Ivain Iv Reactivity and Molecular Interactions

Molecular Recognition Processes and Non-Covalent Interactions:There are no studies focused on the molecular recognition, host-guest chemistry, or specific non-covalent interactions of Ivain IV.

The available information is limited to the isolation and structural elucidation of the compound. Generating content for the requested outline would require speculating beyond the available data, which would violate the core requirement for a scientifically accurate article. Therefore, the creation of the requested article is not feasible at this time.

Structure Activity Relationship Sar and Structure Function Analysis of Ivain Iv Analogues

Theoretical Frameworks for Structure-Activity and Structure-Function Relationships

The study of Structure-Activity Relationships (SAR) for clerodane and neo-clerodane diterpenoids, including compounds like Ivain IV, is grounded in the principle that the biological or chemical activity of a molecule is directly related to its three-dimensional structure. Key theoretical frameworks underpin the analysis of these relationships. For many active clerodanes, the presence of a trans-decalin skeleton, characteristic of the neo-clerodane class, is a significant factor in their bioactivity. researchgate.net

A critical aspect of the SAR for these compounds is the nature of the side chain at position C-9. The most active clerodanes typically possess an oxygenated ring system in this side chain. researchgate.net Specifically, the presence of a furan (B31954) ring in the side chain is considered almost mandatory for significant antifeedant effects in this series of compounds. conicet.gov.ar Another important structural feature is a carbonyl α,β-unsaturated group or a bioisosteric replacement like a spiro-epoxide group. conicet.gov.ar

Furthermore, the stereoelectronic factors are often more critical than hydrophobic aspects in determining the activity of these compounds. conicet.gov.arnih.gov This implies that the electronic properties and the spatial arrangement of atoms and functional groups are paramount. A conformational analysis of active clerodane diterpenoids suggests that an optimal interatomic distance between the furan ring and the carbonyl or spiro-epoxide moiety, typically in the range of 9.5 to 10.5 Å, is necessary for the biological response. conicet.gov.arnih.gov The simultaneous presence and correct spatial orientation of the neo-clerodane skeleton and the oxygenated side chain are essential for their function. researchgate.net

The general trends in the structure-activity relationships for clerodane diterpenoids with insect antifeedant activity are summarized in the table below.

| Structural Feature | Impact on Activity | Reference |

| Decalin Skeleton | trans-decalin (neo-clerodane) is often associated with higher activity. | researchgate.net |

| Side Chain at C-9 | An oxygenated ring system, particularly a furan ring, is crucial for activity. | researchgate.netconicet.gov.ar |

| Functional Groups | A carbonyl α,β-unsaturated group or a spiro-epoxide is indispensable. | conicet.gov.ar |

| Stereochemistry | Stereoelectronic factors are more important than hydrophobicity. | conicet.gov.arnih.gov |

| Spatial Orientation | Optimal distance (9.5-10.5 Å) between key functional moieties is required. | conicet.gov.arnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the activity of novel compounds and in understanding the specific molecular properties that drive their function. For clerodane diterpenoids, QSAR studies help to refine the qualitative observations from SAR analyses into predictive, quantitative models.

While specific QSAR models exclusively for this compound are not extensively documented, the principles can be applied based on studies of the broader class of clerodane diterpenoids. QSAR models for these compounds typically utilize molecular descriptors that quantify various aspects of their structure, such as electronic, steric, and hydrophobic properties. The development of a QSAR model involves establishing a statistical relationship between these descriptors and a measured biological activity, such as insect antifeedant potency. mdpi.com

For instance, a hypothetical QSAR model for this compound and its analogues could take the form of a mathematical equation:

Activity = f(descriptor1, descriptor2, ... descriptorN)

Where the descriptors could represent properties like:

Electronic properties: Dipole moment, partial atomic charges on key atoms (e.g., in the furan ring or epoxide).

Steric properties: Molecular volume, surface area, specific substituent group sizes.

Hydrophobic properties: LogP (partition coefficient), which indicates the lipophilicity of the molecule.

The predictive power of a QSAR model is assessed through statistical validation, ensuring that it can accurately forecast the activity of compounds not included in the initial training set. mdpi.com Such models can guide the synthesis of new this compound analogues with potentially improved activity by suggesting modifications to their chemical structure that would optimize the values of the key descriptors.

Computational Methodologies in SAR Exploration (e.g., molecular descriptors, similarity analysis)

Computational methodologies are integral to modern SAR exploration, providing insights into the molecular properties that govern the activity of compounds like this compound. These methods allow for the analysis of large datasets of molecules and the identification of subtle structural features that might otherwise be missed.

Molecular Descriptors: A fundamental component of computational SAR is the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogues, a wide range of descriptors can be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum chemical descriptors: Calculated from the molecule's wave function, providing information on electronic properties like HOMO/LUMO energies and partial charges.

Similarity Analysis: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. By quantifying the similarity between this compound and a library of other compounds with known activities, it is possible to infer the potential activity of this compound. Similarity can be assessed based on various criteria, including shared structural fragments (fingerprints) or similar 3D shapes and electronic properties.

Molecular Docking and Molecular Dynamics: These more advanced computational techniques can be used to simulate the interaction of this compound and its analogues with a putative biological target, such as a receptor or enzyme. Molecular docking predicts the preferred binding orientation of the molecule to its target, while molecular dynamics simulations can provide insights into the stability of the molecule-target complex over time. These methods help to rationalize the observed SAR at an atomic level.

The application of these computational methodologies provides a powerful toolkit for the systematic exploration of the SAR of this compound analogues, facilitating the design of new compounds with desired properties.

Elucidating Molecular Features Responsible for Specific Chemical Functions

The specific chemical functions of this compound and its analogues are dictated by a combination of key molecular features. By analyzing the structure of this compound, several moieties can be identified as being critical for its activity, likely in the context of its role as an insect antifeedant, a well-documented activity for many clerodane diterpenes. nih.govrsc.org

The following table outlines the key molecular features of the neo-clerodane scaffold, exemplified by this compound, and their putative roles in its chemical function.

| Molecular Feature | Putative Role in Chemical Function |

| Neo-clerodane Skeleton | Provides the rigid, three-dimensional framework necessary for proper orientation of functional groups and interaction with biological targets. The trans-fusion of the decalin rings is often important for activity. |

| Furan Ring Side Chain | Believed to be a primary site of interaction with biological targets. The electronic properties of the furan ring may be crucial for binding. |

| Epoxide and/or Acetate Groups | These oxygen-containing functional groups can participate in hydrogen bonding or other polar interactions with a target molecule. Their position and stereochemistry can significantly influence activity. |

| Stereocenters | The specific stereochemistry at the numerous chiral centers of the molecule is critical for defining its overall shape and ensuring a precise fit with its biological target. |

Computational Chemistry and Theoretical Modeling of Ivain Iv

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and predict molecular stability and reactivity. Despite the utility of these calculations for characterizing diterpenoids, a comprehensive search of published literature did not yield specific studies that have applied QM methods to determine the electronic structure, stability, and reactivity of Ivain IV.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics simulations offer a powerful approach to explore the conformational flexibility and dynamic behavior of molecules over time. mdpi.com This methodology is crucial for understanding how a molecule like this compound might behave in a biological environment, such as in solution or near a protein target. Such simulations can reveal dominant conformational states and the energetic landscapes that govern them. At present, there are no specific molecular dynamics simulation studies focused on this compound available in the scientific literature. While MD simulations have been applied to other natural products to understand their dynamic properties, this specific diterpenoid has not been the subject of such an investigation. mdpi.comnih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a natural product, might interact with a biological target. While studies on the extracts of Ajuga iva have employed molecular docking to investigate the binding of some of its phytochemicals—like Apigenin, Luteolin, and Naringenin—with specific protein targets, similar dedicated ligand-target interaction profiling for this compound has not been reported. researchgate.net

Chemoinformatics and Data Analytics for Chemical Space Analysis and Virtual Screening

Chemoinformatics utilizes computational methods to analyze large sets of chemical data. These tools can be used to explore the chemical space around a particular scaffold, like the neo-clerodane core of this compound, and to perform virtual screening to identify other potentially active molecules. A review of the literature indicates that a specific chemoinformatic analysis or virtual screening campaign centered on this compound has not been published.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to build predictive models for various properties, including bioactivity, toxicity, and physicochemical characteristics. These approaches could be used to design novel analogs of this compound with improved properties. However, the application of ML and AI specifically for the predictive modeling and design of this compound is not documented in the current body of scientific literature.

Future Research Directions and Translational Potential for Ivain Iv Studies

Development of Advanced Chemical Tools and Probes based on Ivain IV

The diterpenoid structure of this compound presents opportunities for the development of advanced chemical tools and probes. Understanding the precise molecular targets responsible for its antifeedant activity is a critical step, which can be facilitated by the design and synthesis of molecular probes based on the this compound scaffold. These probes, potentially incorporating tags for visualization or immobilization, could be used to identify and validate protein or other biomolecular interactions in relevant biological systems ontosight.ai. Structure-activity relationship (SAR) studies, involving the synthesis of this compound analogs with specific structural modifications, would be essential to delineate the key functional groups responsible for its activity and to potentially enhance potency or selectivity. Such chemical tools could provide valuable insights into insect feeding behavior pathways and the underlying molecular mechanisms scribd.comdokumen.pub.

Integration of this compound Research with Systems Chemistry and Synthetic Biology Platforms

Integrating this compound research with systems chemistry and synthetic biology platforms represents a forward-looking direction. While specific studies on this compound in this context are not widely reported in the public domain, the potential exists to explore its effects within complex biological networks using systems biology approaches. This could involve studying how this compound perturbs metabolic pathways or signaling cascades in target organisms at a holistic level ontosight.ai. Furthermore, synthetic biology platforms could potentially be utilized for the sustainable production of this compound or its derivatives, or to engineer biological systems that respond to or are modulated by this compound. This could involve reconstituting parts of its biosynthetic pathway in heterologous hosts or designing biosensors for detecting this compound dokumen.pub.

Novel Methodological Advancements in Chemical Biology and Material Sciences Applied to this compound

Novel methodological advancements in chemical biology can be applied to further elucidate the biological profile of this compound. Techniques such as activity-based protein profiling (ABPP) could be employed to identify enzymes or other proteins that covalently interact with this compound or its reactive analogs. Chemoproteomics could help map the broader protein targets influenced by this compound treatment ontosight.ai. In the realm of material sciences, while currently unexplored in the provided information, the unique chemical structure of this compound, typical of complex natural products, might lend itself to the development of novel biomaterials or functional coatings, potentially leveraging its antifeedant properties for applications like pest-resistant materials. However, this area requires significant foundational research to determine the suitability of this compound or its derivatives for incorporation into material matrices and to evaluate their stability and efficacy.

Q & A

Q. What peer review criteria are critical for this compound-related manuscripts?

- Methodology :

- Ensure raw data is accessible and statistical methods are transparent.

- Address reviewer concerns about conflicting literature (e.g., explain variance in IC50 values across studies).

- Cite recent preprints from arXiv or bioRxiv to demonstrate awareness of emerging trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.